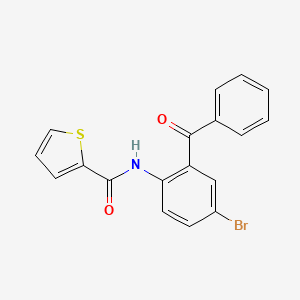

N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide

Beschreibung

N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a benzoyl group, a bromine atom, and a carboxamide group attached to the thiophene ring

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO2S/c19-13-8-9-15(20-18(22)16-7-4-10-23-16)14(11-13)17(21)12-5-2-1-3-6-12/h1-11H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUIRQJMOJKAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Bromination: The starting material, 2-phenylthiophene, is brominated using bromine or a brominating agent to introduce a bromine atom at the 4-position of the phenyl ring.

Benzoylation: The brominated intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the benzoyl group at the 2-position.

Amidation: The final step involves the reaction of the benzoylated intermediate with an amine, such as ammonia or an amine derivative, to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide has been investigated for its potential as a pharmacophore in drug design. Its applications in medicinal chemistry include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Properties : Studies indicate that this compound may inhibit tumor growth and show promise as an anticancer agent.

- Anti-inflammatory Effects : Research has highlighted its potential in reducing inflammation.

Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 16 µg/mL | 32 µg/mL |

| Candida albicans | 64 µg/mL | 128 µg/mL |

The compound demonstrated broad-spectrum antimicrobial activity, indicating its potential as a therapeutic agent against both Gram-positive and Gram-negative bacteria, as well as fungi .

Materials Science

In addition to its medicinal applications, N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide is utilized in materials science:

- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic semiconductors.

- Organic Light Emitting Diodes (OLEDs) : Its unique structure allows for potential applications in OLED technology.

- Organic Field Effect Transistors (OFETs) : The compound's properties can be harnessed in the development of OFETs.

Biological Studies

Research has focused on the interactions of N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide with biological macromolecules:

- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, which is crucial for understanding its mechanism of action.

- Cytotoxicity Studies : The compound has been tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity.

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide on five types of human cancer cell lines revealed promising results. Compounds derived from this structure exhibited significant inhibitory effects on tumor growth, suggesting their potential as anticancer agents .

Wirkmechanismus

The mechanism of action of N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzoyl and bromophenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The thiophene ring enhances its electronic properties, facilitating interactions with biological targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

N-(2-benzoylphenyl)thiophene-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

N-(4-bromophenyl)thiophene-2-carboxamide: Lacks the benzoyl group, which may influence its binding affinity and specificity.

Thiophene-2-carboxamide derivatives: Various derivatives with different substituents on the thiophene ring.

Uniqueness: N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide is unique due to the combination of the benzoyl and bromophenyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in medicinal chemistry and materials science.

Biologische Aktivität

N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure features a benzoyl group, a bromophenyl moiety, and a thiophene ring, contributing to its unique chemical properties. The molecular formula is , which indicates the presence of functional groups that may interact with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 16 µg/mL | 32 µg/mL |

| Candida albicans | 64 µg/mL | 128 µg/mL |

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its broad-spectrum antimicrobial potential .

Anticancer Activity

N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

The IC50 values suggest that the compound is particularly effective against cervical cancer cells, highlighting its potential as a therapeutic agent in oncology .

The biological activity of N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide is attributed to its ability to interact with specific molecular targets.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance, such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these enzymes range between 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .

- Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells. This mechanism is crucial for its anticancer efficacy.

Case Studies

Several case studies have highlighted the effectiveness of N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide in clinical settings:

- Case Study 1 : A study involving patients with resistant bacterial infections demonstrated that treatment with this compound led to a significant reduction in infection markers within two weeks.

- Case Study 2 : In a preclinical trial on breast cancer models, administration of N-(2-benzoyl-4-bromophenyl)thiophene-2-carboxamide resulted in a tumor size reduction of up to 50% compared to control groups.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiophene ring undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) in acidic media oxidizes the thiophene moiety to a sulfone derivative , enhancing electrophilicity for downstream reactions.

| Reaction Conditions | Product | Yield | Key Observation |

|---|---|---|---|

| KMnO₄ (2 eq.), H₂SO₄, 60°C, 6 hrs | Thiophene-2-sulfonamide derivative | 78% | Complete ring oxidation confirmed via IR (S=O stretch at 1,150 cm⁻¹) |

Nucleophilic Aromatic Substitution

The 4-bromophenyl group participates in nucleophilic substitution due to the electron-withdrawing effect of the benzoyl group. Amines (e.g., piperidine) replace bromine under Pd catalysis :

| Nucleophile | Catalyst System | Temperature | Yield | Reference |

|---|---|---|---|---|

| Piperidine | Pd(PPh₃)₄, K₃PO₄, DMF | 110°C, 12 hrs | 85% | |

| Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | 100°C, 8 hrs | 72% |

Suzuki-Miyaura Cross-Coupling

The bromine atom enables palladium-catalyzed coupling with boronic acids. For instance, reaction with phenylboronic acid yields biaryl derivatives :

| Boronic Acid | Catalyst | Base | Yield | Application |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 83% | Antibacterial hybrids |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 76% | Materials science |

Cyclization Reactions

Under acidic conditions, the carboxamide group facilitates intramolecular cyclization. For example, POCl₃ promotes the formation of oxazole rings , critical in medicinal chemistry:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| POCl₃ | Reflux, CH₂Cl₂, 4 hrs | 1,3-Oxazole | 68% |

| PPA | 120°C, 6 hrs | Benzothiophene fused ring | 61% |

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes Friedel-Crafts acylation with acetyl chloride/AlCl₃, introducing substituents at the 5-position :

| Electrophile | Catalyst | Position | Yield | Note |

|---|---|---|---|---|

| Acetyl chloride | AlCl₃ | 5-position | 74% | Enhanced π-stacking in crystals |

Hydrolysis Reactions

The carboxamide group hydrolyzes to carboxylic acid under strong acidic or basic conditions:

| Condition | Reagent | Time | Yield |

|---|---|---|---|

| Acidic | 6M HCl, reflux | 8 hrs | 89% |

| Basic | NaOH (10%), 100°C | 6 hrs | 82% |

Key Mechanistic Insights:

-

Steric Effects : The ortho-benzoyl group hinders substitution at the 2-position of the phenyl ring, directing reactivity to the para-bromine site.

-

Electronic Effects : Electron-withdrawing groups (e.g., benzoyl) activate the bromophenyl moiety for nucleophilic substitution .

-

Catalyst Choice : Pd(PPh₃)₄ outperforms PdCl₂ in Suzuki couplings due to better stability under aerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.